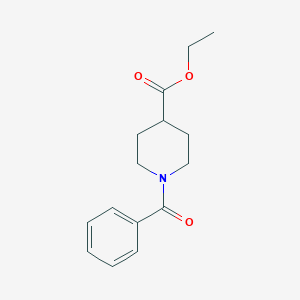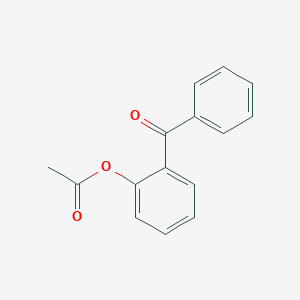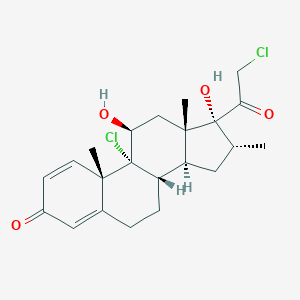![molecular formula C10H9ClO2 B142241 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) CAS No. 125476-35-9](/img/structure/B142241.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) is a chemical compound that has been used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) is not fully understood. However, it is believed to act as a reactive intermediate in chemical reactions, which can lead to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) have not been extensively studied. However, it has been reported to have cytotoxic activity against cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) in lab experiments is its reactivity, which can lead to the formation of new compounds. However, one limitation is its cytotoxicity, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the use of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) in scientific research. One direction is the synthesis of new compounds with potential biological activity. Another direction is the study of its mechanism of action and its effects on different cell types. Additionally, its potential as a reagent in the synthesis of natural products and biologically active compounds can be further explored.
Métodos De Síntesis
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) can be synthesized by the reaction of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with thionyl chloride followed by methanolysis. This method was first reported by K. C. Nicolaou and co-workers in 1978.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) has been used in scientific research for various purposes. It has been used as a reagent in the synthesis of natural products, such as the synthesis of (-)-cylindricine C, a cytotoxic alkaloid isolated from marine sponges. It has also been used as a starting material for the synthesis of biologically active compounds, such as the synthesis of a series of potent and selective dopamine D3 receptor antagonists.
Propiedades
Número CAS |
125476-35-9 |
|---|---|
Nombre del producto |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) |
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
7-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Clave InChI |
RHVGUFLYXAPGKN-UHFFFAOYSA-N |
SMILES |
COC1(CC2=CC=CC=C21)C(=O)Cl |
SMILES canónico |
COC1(CC2=CC=CC=C21)C(=O)Cl |
Sinónimos |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



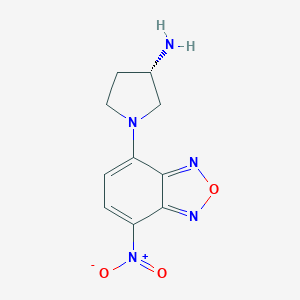

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
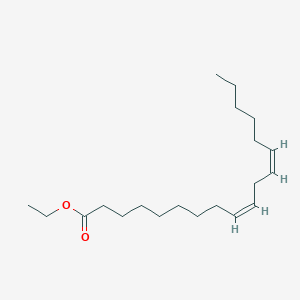
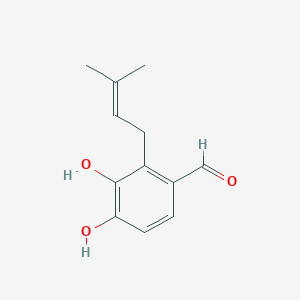
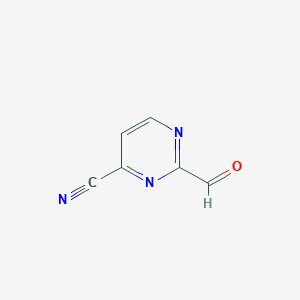
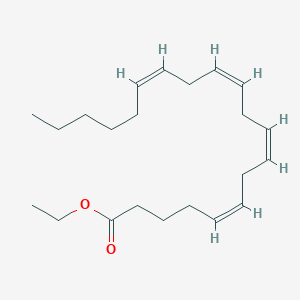
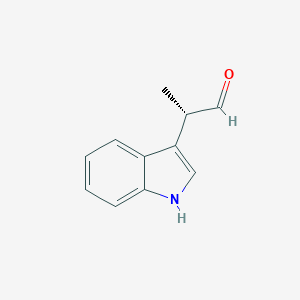
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
